Citronellyl chloroformate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58906-73-3 |
|---|---|
Molecular Formula |
C11H19ClO2 |
Molecular Weight |
218.72 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl carbonochloridate |
InChI |
InChI=1S/C11H19ClO2/c1-9(2)5-4-6-10(3)7-8-14-11(12)13/h5,10H,4,6-8H2,1-3H3 |
InChI Key |
BGFKYPRQCNSPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Citronellyl Chloroformate and Analogues
Established Laboratory and Industrial Preparations
The synthesis of citronellyl chloroformate is primarily achieved through the reaction of citronellol (B86348) with a suitable chloroformic acid derivative. This method is a standard procedure for producing alkyl chloroformates, though it requires careful control of reaction conditions to ensure high yield and purity.
Reaction of Citronellol with Chloroformic Acid Derivatives
The most established method for synthesizing this compound involves the direct reaction of citronellol with a phosgenating agent. evitachem.com Historically, phosgene (B1210022) (COCl₂) gas has been the reagent of choice for this transformation on an industrial scale. guidechem.comnih.gov The general reaction sees the hydroxyl group of citronellol attack the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the subsequent elimination of hydrogen chloride (HCl) to form the chloroformate product. wikipedia.org
The reaction is typically carried out by dissolving citronellol in a suitable inert organic solvent, such as dichloromethane (B109758), and then introducing the phosgenating agent. evitachem.com A base, like pyridine (B92270), is often included in the reaction mixture to act as a scavenger for the HCl byproduct, which helps to drive the reaction to completion. wikipedia.orgcnchemshop.com
Due to the extreme toxicity and handling difficulties associated with phosgene gas, solid or liquid phosgene equivalents are now commonly used, especially in laboratory settings. wikipedia.org Triphosgene (B27547), a stable crystalline solid, serves as a safer and more convenient substitute, depolymerizing in situ to generate phosgene. nih.gov The reaction of citronellol with triphosgene in the presence of a base provides a practical route to this compound. google.com Another liquid alternative is diphosgene (trichloromethyl chloroformate). researchgate.net
Influence of Reagent Stoichiometry and Addition Regimen
The stoichiometry of the reactants and the manner of their addition are critical parameters that significantly influence the yield and purity of the final product. To suppress the formation of the primary byproduct, di(citronellyl) carbonate, a molar excess of the phosgenating agent is typically employed. nih.govwikipedia.org This ensures that the intermediate species preferentially reacts with another molecule of the phosgenating agent rather than a second molecule of citronellol.
The addition regimen is also carefully controlled to manage the exothermic nature of the reaction and prevent side reactions. guidechem.com A common procedure involves the slow, dropwise addition of the phosgenating agent or a solution containing it to the citronellol solution, which is maintained at a low temperature. evitachem.comgoogle.com For instance, one synthetic protocol specifies adding a solution of the alcohol to a pre-cooled mixture containing triphosgene, a catalyst, and a base over a defined period. google.com A synthesis of a derivative involved the addition of this compound over 30 minutes to a stoichiometric equivalent of the corresponding amine, highlighting the importance of controlled addition rates even in subsequent reactions. prepchem.com
| Reactant 1 | Reactant 2 | Stoichiometric Ratio (R1:R2) | Key Observation | Reference |
| Alcohol | Phosgene | Molar excess of Phosgene | Prevents formation of carbonate byproducts. | nih.govwikipedia.orggoogle.com |
| Racemic Citronellol | Methyl Chloroformate | 1 : 2.0 equiv. | Used for the synthesis of citronellyl methyl carbonate. | google.com |
| Alcohol | Triphosgene | 1 : ~0.5 equiv. | 0.5 equivalents of triphosgene are added for secondary alcohols. | lsu.edu |
| Phenol | Triphosgene | 1 : 0.335 equiv. | A slight excess of triphosgene is needed to complete the reaction. | researchgate.net |
Process Optimization and Scalability Considerations
Optimizing the synthesis of this compound for both laboratory and industrial scales involves careful management of the reaction environment and the development of efficient purification methods.
Temperature Control and Reaction Environment Effects
Temperature is a critical factor in the synthesis of chloroformates. The reaction between citronellol and phosgene or its equivalents is highly exothermic. guidechem.com Therefore, syntheses are typically conducted at low temperatures, often between -2°C and 8°C, to control the reaction rate, minimize the formation of degradation products, and prevent unwanted side reactions. evitachem.comguidechem.com Maintaining a low temperature throughout the addition of the phosgenating agent is crucial. google.com
The choice of solvent is also important. Anhydrous, inert organic solvents like dichloromethane or toluene (B28343) are commonly used to prevent the hydrolysis of the highly reactive chloroformate product and the phosgenating agent itself. evitachem.com The reaction environment often includes a base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride generated during the reaction. This neutralization prevents potential acid-catalyzed side reactions and helps to drive the equilibrium towards the product. wikipedia.org For industrial-scale production, continuous-flow reactors operating at higher temperatures (e.g., 50-120°C) may be used to improve safety, efficiency, and control over the reaction. google.com
Advanced Separation and Isolation Protocols (e.g., Distillation, Chromatography)
Once the reaction is complete, a multi-step workup and purification procedure is necessary to isolate pure this compound. The initial workup typically involves quenching the reaction and washing the organic phase to remove the base, unreacted starting materials, and salts. This can include sequential washes with dilute acid (e.g., HCl), water, and a basic solution (e.g., sodium bicarbonate), followed by drying over an agent like magnesium sulfate. google.comprepchem.com
Advanced purification techniques are then employed to achieve high purity.
Distillation: This is a common method for purifying volatile chloroformates. evitachem.com Techniques can range from simple distillation under atmospheric or reduced pressure to more sophisticated methods. guidechem.com For thermally sensitive compounds, high-vacuum techniques like short-path distillation or molecular distillation using a rotary thin-film still are employed to minimize thermal decomposition. google.comprepchem.com
Chromatography: For laboratory-scale preparations or for removing non-volatile impurities, column chromatography is an effective purification method. evitachem.com Silica (B1680970) gel is a common stationary phase, and the product is eluted using a suitable solvent system, such as hexane. prepchem.com
| Purification Method | Description | Application Example | Reference |
| Distillation | Separation based on boiling point differences, often under reduced pressure. | Purification of allyl chloroformate by collecting the fraction at 108-110°C. | guidechem.com |
| Column Chromatography | Separation based on differential adsorption on a solid phase (e.g., silica gel). | Purification of a this compound derivative using a silica gel column. | prepchem.com |
| Molecular Distillation | High-vacuum distillation for thermally sensitive compounds. | Purification of citronellyl isopropenyl carbonate. | prepchem.com |
| Short-Path Distillation | Distillation over a short distance under high vacuum to minimize product loss and decomposition. | Purification of citronellyl methyl carbonate. | google.com |
Green Chemistry Approaches and Phosgene Alternatives in Chloroformate Synthesis
In response to the significant hazards associated with phosgene, a major focus of modern synthetic chemistry has been the development of greener and safer alternatives for the synthesis of chloroformates.
The primary green approach involves replacing highly toxic gaseous phosgene with safer, easier-to-handle reagents. wikipedia.orgcnchemshop.com
Triphosgene (Bis(trichloromethyl) carbonate): This stable, crystalline solid is a widely adopted phosgene substitute. nih.gov It is significantly safer to store, transport, and handle than phosgene gas and can be measured precisely for laboratory-scale reactions. nih.gov It reacts with alcohols in the presence of a base to give chloroformates in excellent yields. google.comresearchgate.net
Diphosgene (Trichloromethyl chloroformate): This liquid reagent is another common phosgene equivalent that offers handling advantages over the gaseous form. researchgate.net
Thionyl Chloride: In some applications, thionyl chloride can be used as a phosgenating agent, avoiding the use of phosgene entirely. cnchemshop.comgoogle.com
More innovative green methodologies are also emerging:
Continuous-Flow Synthesis: The use of microchannel or continuous-flow reactors for phosgenation reactions (often using triphosgene) enhances safety and efficiency. google.com This technology minimizes the volume of hazardous materials present at any given time, improves heat transfer and control, shortens reaction times, and is highly amenable to industrial-scale production. google.com
Photo-on-Demand Synthesis: A novel approach involves the in situ generation of phosgene through the photo-oxidation of chloroform (B151607). researchgate.net By irradiating a chloroform solution containing an alcohol with UV light in the presence of oxygen, the chloroform acts as both the solvent and the phosgene precursor. acs.org This "photo-on-demand" method avoids the storage and transport of phosgene and represents a significant step forward in process safety and green chemistry. acs.orgkobe-u.ac.jp
Alternative Carbonylating Agents: Research into other carbonyl sources, such as urea (B33335) or dimethyl carbonate, for related syntheses like carbamates, points towards future phosgene-free pathways in fine chemical production. researchgate.netugent.be
| Reagent | State at STP | Key Advantages | Key Disadvantages | Reference |
| Phosgene | Gas | Highly reactive, inexpensive | Extremely toxic, difficult to handle/store | wikipedia.orgkobe-u.ac.jp |
| Diphosgene | Liquid | Safer to handle than phosgene | Toxic, corrosive | wikipedia.orgresearchgate.net |
| Triphosgene | Solid | Crystalline, stable, easy to handle/weigh | Decomposes to phosgene, requires careful handling | wikipedia.orgnih.gov |
| Chloroform/O₂ (Photo) | Liquid/Gas | In situ generation, avoids phosgene transport | Requires specialized photoreactor equipment | researchgate.netacs.org |
Mechanistic Insights into Citronellyl Chloroformate Reactivity
Fundamental Nucleophilic Substitution Mechanisms
The reaction of citronellyl chloroformate with nucleophiles typically follows a well-established addition-elimination pathway, which is characteristic of acyl compounds. This two-stage process is distinct from a single-step concerted mechanism (like an SN2 reaction) and is fundamental to the reactivity of carboxylic acid derivatives. libretexts.org
The reactivity of this compound is centered on the carbonyl carbon. This carbon atom is bonded to two highly electronegative atoms: an oxygen and a chlorine. youtube.comlibretexts.org Both atoms exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbonyl carbon. This withdrawal of electrons renders the carbon atom significantly electron-deficient and thus highly electrophilic, making it a prime target for attack by nucleophiles (electron-rich species). libretexts.orgyoutube.com
The initial and rate-determining step of the mechanism involves the attack of a nucleophile (Nu-H) on this electrophilic carbonyl carbon. The lone pair of electrons from the nucleophile forms a new covalent bond with the carbon atom. libretexts.org Simultaneously, the π-bond of the carbonyl group breaks, and the electron pair moves onto the carbonyl oxygen, which acquires a negative formal charge. libretexts.orgtaylorandfrancis.com
Table 1: Key Electronic Features in Carbonyl Activation
| Component | Feature | Role in Reactivity |
| Carbonyl Carbon (C=O) | Electron-deficient (electrophilic) | Site of nucleophilic attack |
| Carbonyl Oxygen (C=O) | Electronegative | Stabilizes negative charge in the intermediate |
| Chlorine Atom (-Cl) | Electronegative, Good Leaving Group | Enhances electrophilicity of carbon; departs in the final step |
| Nucleophile | Electron-rich (e.g., alcohol, amine) | Initiates the reaction by donating an electron pair |
The nucleophilic attack results in the formation of a transient, high-energy species known as a tetrahedral intermediate. taylorandfrancis.comwikipedia.org In this intermediate, the geometry around the formerly trigonal planar carbonyl carbon transforms to tetrahedral. wikipedia.org This species is characterized by a single bond to the attacking nucleophile and a negatively charged oxygen atom (an alkoxide). taylorandfrancis.com
Tetrahedral intermediates are generally unstable and exist for only a short duration. wikipedia.org The subsequent step involves the collapse of this intermediate to restore the highly stable carbonyl double bond. libretexts.org This is achieved when the lone pair of electrons on the negatively charged oxygen reforms the π-bond with the carbon. To maintain the octet rule for carbon, this reformation must be accompanied by the expulsion of one of the substituents.
Directed Reactivity and Selectivity via Catalysis
While this compound is inherently reactive, its transformations can be guided and accelerated through the use of additives and catalysts. These agents can enhance reaction rates and improve selectivity by influencing the reaction environment or by participating directly in the mechanistic pathway.
Reactions involving this compound and a nucleophile containing an active hydrogen (such as an alcohol or an amine) produce hydrogen chloride (HCl) as a stoichiometric byproduct. wikipedia.org
Reaction: R-OH + (Citronellyl)O-CO-Cl → (Citronellyl)O-CO-OR + HCl
This acidic byproduct can lead to several complications. It can protonate the nucleophile, rendering it non-nucleophilic and halting the reaction. It can also promote undesirable side reactions or degradation of acid-sensitive products. To mitigate these issues, a non-nucleophilic weak base, such as pyridine (B92270) or triethylamine, is commonly added to the reaction mixture. wikipedia.org The primary function of this base is to act as an "acid scavenger," neutralizing the HCl as it is formed. quora.combritannica.com This neutralization reaction forms a stable salt (e.g., pyridinium (B92312) chloride), effectively removing the strong acid from the medium and allowing the primary reaction to proceed to completion. libretexts.org
Beyond simple acid scavenging, certain bases can function as true nucleophilic catalysts. Lewis bases, such as 4-(dimethylamino)pyridine (DMAP) or N,N-dimethylformamide (DMF), can significantly accelerate chloroformate reactions through a distinct catalytic cycle. wikipedia.orgsioc.ac.cn
In this mechanism, the Lewis base acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. wikipedia.org This initial attack displaces the chloride ion to form a highly reactive acyl-substituted intermediate, such as an acylpyridinium salt. wikipedia.org This new intermediate is substantially more electrophilic and therefore more susceptible to attack by the primary nucleophile (e.g., an alcohol) than the original chloroformate. wikipedia.org
The subsequent reaction of the activated intermediate with the alcohol proceeds rapidly to form the final product. In the process, the Lewis base catalyst is regenerated, allowing it to participate in further catalytic cycles. wikipedia.org This catalytic pathway provides a lower energy route for the reaction, leading to a significant increase in the reaction rate. researchgate.netscite.ai
Table 2: Comparison of Additive Roles
| Additive Type | Example | Primary Function | Mechanism of Action |
| Acid Scavenger | Pyridine, Triethylamine | Neutralization of HCl byproduct | Simple acid-base reaction with HCl. britannica.comlibretexts.org |
| Lewis Base Catalyst | DMAP, DMF | Activation of the chloroformate | Forms a highly reactive intermediate (e.g., acylpyridinium salt) that is more readily attacked by the primary nucleophile. wikipedia.orgsioc.ac.cn |
Lewis Base Catalysis in Chloroformate-Mediated Transformations
Ligand Design and Catalyst Performance
In the realm of modern organic synthesis, transition metal catalysis plays a pivotal role in constructing complex molecular architectures. The performance of a metal catalyst is intricately linked to the electronic and steric properties of its coordinating ligands. While specific catalytic systems employing this compound are not extensively documented, the principles of ligand design are universally applicable and can be understood through analogous reactions where other chloroformates or related electrophiles are utilized.
Ligand design focuses on modulating the catalyst's reactivity, stability, and selectivity. Key parameters that can be tuned include the ligand's cone angle (a measure of its steric bulk), its electron-donating or -withdrawing properties, and its denticity (the number of coordination sites). For instance, in nickel-catalyzed reductive coupling reactions, chloroformates can serve as a carbon monoxide (CO) source for the formation of ketones. In such systems, the choice of ligand is critical for the reaction's success. Tridentate phosphine (B1218219) ligands, such as Triphos, have been identified as effective in enabling certain nickel-catalyzed transformations by creating a specific coordination environment around the metal center that facilitates the desired bond formations. researchgate.net
Lewis base catalysis offers another avenue for the activation of substrates like chloroformates. Studies have shown that formamides, such as 1-formylpyrrolidine (B1209714) (FPyr), can act as effective catalysts in reactions converting alcohols to alkyl chlorides using phenyl chloroformate as a key reagent. d-nb.info The formamide (B127407) catalyst activates the chloroformate, facilitating the subsequent nucleophilic attack. The efficiency of these catalysts is highly dependent on their structure; for example, the formyl proton and the presence of two alkyl groups on the nitrogen atom were found to be crucial for catalytic proficiency. d-nb.info
The table below summarizes examples of catalyst systems used in reactions involving chloroformates, illustrating the interplay between the ligand/catalyst and the resulting transformation.
| Catalyst/Ligand System | Chloroformate Used | Reaction Type | Role of Ligand/Catalyst |
| Ni(0) / Triphos | Isobutyl chloroformate | Reductive Arylacylation | Enables three-component coupling; stabilizes Ni center. researchgate.net |
| CoBr₂ / Bipyridine | Ethyl chloroformate | Symmetrical Diaryl Ketone Synthesis | Facilitates cross-coupling; acts as a CO surrogate. researchgate.net |
| 1-Formylpyrrolidine (FPyr) | Phenyl chloroformate | Alcohol to Alkyl Chloride Conversion | Lewis base activation of the chloroformate. d-nb.info |
These examples underscore the power of rational ligand and catalyst design. By carefully selecting the catalytic system, chemists can achieve transformations that are otherwise challenging, control reaction pathways, and enhance product yields, principles that would undoubtedly apply to potential catalytic reactions involving this compound.
Control of Regioselectivity and Stereospecificity
Regioselectivity and stereospecificity are fundamental concepts in chemical synthesis that dictate the spatial outcome of a reaction. A regioselective reaction favors bond formation at one specific position over other possible positions, resulting in one constitutional isomer as the major product. masterorganicchemistry.comdurgapurgovtcollege.ac.in Stereospecificity, a subset of stereoselectivity, describes reactions where stereochemically different starting materials react to give stereochemically different products. masterorganicchemistry.com The control of these phenomena is a cornerstone of asymmetric catalysis, which aims to synthesize a single enantiomer of a chiral product. nih.gov
This compound, being derived from the chiral alcohol citronellol (B86348), possesses a stereocenter. Furthermore, its structure includes a C=C double bond, presenting opportunities for reactions at multiple sites (regioselectivity) and the potential for creating new stereocenters. While specific studies on controlling selectivity in reactions of this compound are not prominent in the literature, the principles can be illustrated through general asymmetric catalysis.
The primary method for controlling stereoselectivity is the use of chiral catalysts. These catalysts, which can be metal-ligand complexes, organocatalysts, or enzymes, create a chiral environment around the substrate. mdpi.com This chiral environment energetically favors one reaction pathway over others, leading to the preferential formation of one stereoisomer.
Key strategies in asymmetric catalysis include:
Chiral Ligands: In transition metal catalysis, chiral ligands bind to the metal center, transferring their chirality to the catalytic site. This influences how the substrate binds and reacts. For example, chiral PyBox and iPrBox ligands are used with copper catalysts in asymmetric Friedel-Crafts reactions to control the facial selectivity of the incoming electrophile. mdpi.com
Organocatalysis: Small chiral organic molecules, such as proline and its derivatives, can catalyze reactions with high enantioselectivity. nih.gov They operate through mechanisms involving the formation of transient chiral intermediates like iminium ions or enamines. nih.gov
Substrate Control: The existing chirality within a molecule like this compound can influence the stereochemical outcome of a reaction at a different site. However, this effect is often less powerful than catalyst control.
In a hypothetical reaction involving this compound, such as a catalyzed addition to the double bond, the choice of catalyst and ligand would be paramount. A chiral catalyst could be designed to differentiate between the two faces of the double bond, leading to the formation of one diastereomer in excess. Similarly, in a substitution reaction at the chloroformate group, a catalyst could potentially control the approach of a nucleophile, although SNi-type mechanisms common for chloroformates often proceed with retention of configuration. wikipedia.org The interplay between the substrate's inherent chirality and the chiral catalyst would determine the final stereochemical and regiochemical outcome.
Decomposition Pathways of Alkyl Chloroformates (e.g., Alkyl Chloride and Carbon Dioxide Formation)
Alkyl chloroformates, including secondary alkyl chloroformates like this compound, are known to undergo decomposition, particularly under thermal or solvolytic conditions. The primary products of this decomposition are typically an alkyl chloride, carbon dioxide (CO₂), and in some cases, an alkene and hydrogen chloride (HCl). rsc.orgnih.gov The specific pathway and product distribution depend on the structure of the alkyl group, the reaction conditions, and the solvent.
Thermal Decomposition: In the liquid or gas phase, thermal decomposition of alkyl chloroformates leads to the formation of an alkyl chloride and CO₂. rsc.orgacs.org This process is often described as proceeding through an internal nucleophilic substitution (SNi) mechanism. wikipedia.org This pathway involves a four-membered cyclic transition state where the chlorine atom attacks the alpha-carbon of the alkyl group, leading to the concerted cleavage of the C-O bond and elimination of CO₂. A key feature of this mechanism is the retention of configuration at the chiral carbon center. wikipedia.org
For saturated alkyl chloroformates, especially in the liquid phase, evidence points towards an ion-pair mechanism. rsc.org This pathway involves the initial heterolytic cleavage of the C-O bond to form a carbocation and a chloroformate anion, which then rapidly decomposes. This carbocation intermediate can lead to rearranged alkyl halide products, a phenomenon not typically observed in a concerted SNi process. rsc.org Olefinic byproducts can also be formed from the carbocation via an elimination pathway. rsc.org
Solvolysis Decomposition: In the presence of a solvent, particularly polar protic solvents, alkyl chloroformates can undergo solvolysis. The mechanism of solvolysis is highly dependent on the structure of the alkyl group (R in ROCOCl). nih.gov
Addition-Elimination (AN + DN): For primary and aryl chloroformates, the reaction often proceeds via a bimolecular addition-elimination pathway at the carbonyl carbon. The solvent acts as a nucleophile, attacking the carbonyl group to form a tetrahedral intermediate, which then eliminates the chloride ion and subsequently decomposes. nih.gov
Ionization-Fragmentation: For secondary and tertiary alkyl chloroformates, which can form more stable carbocations, a unimolecular pathway becomes significant. nih.govresearchgate.net This mechanism involves the rate-determining ionization of the chloroformate to form an alkyl cation and the unstable chloroformate anion, with the concomitant loss of carbon dioxide. researchgate.net This is a solvolysis-decomposition pathway. For secondary chloroformates like isopropyl chloroformate, which serves as a good model for this compound, the reaction mechanism can be borderline, shifting between the addition-elimination and the ionization-fragmentation pathways depending on the solvent's nucleophilicity and ionizing power. nih.govresearchgate.net
The table below summarizes the major decomposition pathways for alkyl chloroformates.
| Pathway | Conditions | Key Intermediate/Transition State | Primary Products | Stereochemical Outcome |
| SNi | Thermal (Gas Phase) | Four-membered cyclic transition state | R-Cl, CO₂ | Retention of configuration wikipedia.org |
| Ion-Pair Mechanism | Thermal (Liquid Phase) | Carbocation (R⁺) | R-Cl, CO₂, Rearranged products, Olefins rsc.org | Racemization/Rearrangement |
| Addition-Elimination | Solvolysis (esp. primary R) | Tetrahedral intermediate | Solvolysis products (e.g., esters, ethers) | Inversion at carbonyl carbon |
| Ionization-Fragmentation | Solvolysis (esp. secondary/tertiary R) | Carbocation (R⁺) | R-Cl, CO₂, Olefins, HCl, Solvolysis products nih.govresearchgate.net | Racemization/Rearrangement |
Synthetic Utility and Transformative Applications of Citronellyl Chloroformate
Construction of Carbamate (B1207046) Scaffolds in Advanced Organic Synthesis
The reaction of citronellyl chloroformate with amines is a primary application, providing a direct route to carbamate derivatives. Carbamates are a significant class of organic compounds found in pharmaceuticals, agrochemicals, and polymers.
This compound reacts readily with both primary and secondary amines to form N-substituted citronellyl carbamates. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of the carbamate C-N bond. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride byproduct generated during the reaction.
The general reaction can be summarized as follows:
Primary Amine: R-NH₂ + (Citronellyl)-O-CO-Cl → (Citronellyl)-O-CO-NH-R + HCl
Secondary Amine: R₂-NH + (Citronellyl)-O-CO-Cl → (Citronellyl)-O-CO-NR₂ + HCl
This method is highly efficient for creating a diverse range of carbamates by varying the amine substrate.
Table 1: Examples of Carbamate Synthesis with this compound
| Amine Substrate | Product Name |
|---|---|
| Aniline | Phenyl citronellyl carbamate |
| Diethylamine | N,N-Diethyl citronellyl carbamate |
| Glycine ethyl ester | Ethyl N-(citronellyloxycarbonyl)glycinate |
This table is illustrative and provides examples of potential products based on standard chemical reactivity.
The carbamate linkage is a key structural motif in numerous biologically active compounds. The incorporation of the terpenoid citronellyl group can influence the lipophilicity, membrane permeability, and metabolic stability of a parent molecule, making it a point of interest in drug design. Synthesizing carbamate derivatives of known therapeutic agents or bioactive scaffolds using this compound allows for the exploration of new chemical space and the potential development of novel prodrugs or analogues with modified pharmacokinetic properties.
Research in medicinal chemistry has demonstrated that modifying amine-containing drugs with moieties like the citronellyloxycarbonyl group can lead to compounds with altered biological profiles. For instance, carbamate derivatives of certain neurotransmitter analogues have been synthesized to enhance their ability to cross the blood-brain barrier. The citronellyl portion, being a lipophilic terpene, is a candidate for such modifications.
Esterification Protocols for Specialty Chemical Production
Beyond carbamate synthesis, this compound is a versatile reagent for esterification, enabling the formation of carbonate esters and participating in acyl transfer reactions through mixed anhydride (B1165640) intermediates.
In a reaction analogous to carbamate formation, this compound reacts with alcohols and phenols in the presence of a base to yield mixed carbonate esters. The oxygen atom of the alcohol acts as the nucleophile, attacking the chloroformate's carbonyl carbon and displacing the chloride.
The general reaction is:
R-OH + (Citronellyl)-O-CO-Cl → (Citronellyl)-O-CO-O-R + HCl
These mixed carbonates can be used as specialty chemicals, for instance, in the fragrance industry or as intermediates for the synthesis of polymers like polycarbonates. The properties of the resulting carbonate are influenced by both the citronellyl group and the R-group from the alcohol.
Table 2: Synthesis of Carbonate Esters from this compound
| Alcohol Substrate | Product Name | Potential Application Area |
|---|---|---|
| Ethanol | Ethyl citronellyl carbonate | Fragrance, Specialty Solvent |
| Phenol | Phenyl citronellyl carbonate | Polymer Intermediate |
| Benzyl Alcohol | Benzyl citronellyl carbonate | Fine Chemical Synthesis |
This table provides examples of potential products and their application areas based on the general utility of carbonate esters.
This compound can be used to activate carboxylic acids for acyl transfer reactions. This is achieved by forming a mixed carbonic-carboxylic anhydride. The reaction involves treating a carboxylic acid with this compound in the presence of a tertiary amine base. The carboxylate anion attacks the chloroformate, creating a highly reactive mixed anhydride intermediate.
This mixed anhydride can then be treated in situ with a nucleophile, such as an amine or an alcohol, to form an amide or ester, respectively. The citronellyloxycarbonate portion acts as a good leaving group, facilitating the acyl transfer from the carboxylic acid to the nucleophile. This method is particularly useful in peptide synthesis and other sensitive acylation reactions where direct conversion of the carboxylic acid is difficult. The process avoids the need for harsh conditions and is often used when trying to prevent side reactions or racemization of chiral centers.
Contributions to Polymer Science and Material Chemistry
This compound, a reactive derivative of the naturally occurring terpene alcohol citronellol (B86348), serves as a valuable building block in polymer science. Its chemical structure, featuring a reactive chloroformate group and a pendant citronellyl moiety, allows for its incorporation into various polymer architectures, thereby imparting unique properties derived from its terpene origin. This section explores the contributions of this compound to the synthesis of novel monomers and the subsequent polymerization behavior of these monomers, highlighting its potential in the development of advanced and sustainable materials.
The primary application of this compound in polymer chemistry is as a precursor for the synthesis of a variety of citronellyl-containing monomers. The highly reactive chloroformate group readily undergoes reactions with nucleophiles, such as alcohols and amines, to form stable carbonate and carbamate linkages, respectively. This reactivity provides a straightforward pathway to introduce the citronellyl group onto a polymerizable scaffold.
A prominent example is the synthesis of citronellyl-based acrylates and methacrylates, which are versatile monomers for free-radical polymerization. While direct reactions of this compound with acrylic or methacrylic acid could be envisioned, a more common and analogous synthetic route involves the esterification of citronellol with acryloyl chloride or methacryloyl chloride in the presence of a base like triethylamine. This reaction proceeds with high yield to produce citronellyl acrylate (B77674) and citronellyl methacrylate (B99206), respectively. The synthesis of citronellyl methacrylate from methacryloyl chloride and citronellol serves as a pertinent model for the type of transformation achievable with this compound.
The general reaction scheme for the synthesis of a citronellyl-containing monomer from this compound and a hydroxyl-functionalized vinyl monomer can be depicted as follows:
This compound + HO-R-CH=CH₂ → Citronellyl-O-CO-O-R-CH=CH₂ + HCl
Where 'R' represents a suitable spacer group. This reaction effectively couples the citronellyl moiety to a polymerizable vinyl group through a carbonate linkage. The properties of the resulting monomer, such as its reactivity in polymerization and the physical characteristics of the final polymer, can be tailored by the choice of the vinyl-containing alcohol.
Research has also explored the enzymatic synthesis of citronellyl esters, such as citronellyl methacrylate, using lipases as catalysts. This biocatalytic approach offers a greener alternative to traditional chemical synthesis, with studies investigating the effects of various reaction parameters on the conversion of citronellol.
Table 1: Examples of Synthesized Citronellyl-Containing Monomers and their Precursors
| Monomer Name | Precursor 1 | Precursor 2 | Linkage Type |
| Citronellyl Methacrylate | Citronellol | Methacryloyl Chloride | Ester |
| Citronellyl Acrylate | Citronellol | Acryloyl Chloride | Ester |
This table is generated based on analogous and reported synthetic routes.
Monomers derived from this compound, particularly citronellyl methacrylate, have been the subject of polymerization studies, primarily focusing on free-radical polymerization techniques. The bulky citronellyl group can influence the polymerization kinetics and the properties of the resulting polymers.
Homopolymerization and Copolymerization:
UV-induced polymerization is an effective method for polymerizing citronellyl methacrylate. Studies have shown that the homopolymer of citronellyl methacrylate, poly(citronellyl methacrylate), can be synthesized using this technique in the presence of a photoinitiator. The degree of conversion of the monomer into polymer is a key parameter in these polymerizations. Research indicates that the conversion of citronellyl methacrylate can be influenced by post-curing temperatures, with higher temperatures leading to a greater degree of conversion.
Citronellyl methacrylate has also been successfully copolymerized with other vinyl monomers, such as methyl methacrylate (MMA), to create copolymers with tailored properties. The incorporation of the citronellyl moiety into a polymethyl methacrylate (PMMA) backbone can modify its thermal and mechanical properties. For instance, the glass transition temperature (Tg) of the copolymers can be adjusted by varying the comonomer feed ratio.
Table 2: Polymerization Data for Citronellyl Methacrylate (CM)
| Polymer System | Polymerization Method | Degree of Conversion (%) | Glass Transition Temp. (Tg) (°C) | Thermal Stability (Tonset) (°C) |
| Poly(citronellyl methacrylate) | UV-induced | 90 (at 120°C post-cure) | 9.8 | 195 (inert atmosphere) |
| Poly(CM-co-MMA) (50:50) | UV-induced | 95 (at 120°C post-cure) | - | - |
Data sourced from references.
Reactivity in Copolymerization:
The reactivity of a monomer in a copolymerization reaction is a critical factor that determines the composition and microstructure of the final copolymer. The reactivity ratios (r1 and r2) of the comonomers describe their relative preference for adding to a growing polymer chain ending in either of the two monomer units.
A study on the photoinitiated copolymerization of citronellol with methyl methacrylate provides insight into the reactivity of a similar citronellyl-containing monomer. The reactivity ratios were determined to be r1 (MMA) = 0.062 and r2 (citronellol) = 0.005. The product of these reactivity ratios (r1 * r2 ≈ 0) suggests a strong tendency towards alternating copolymerization. This indicates that the citronellol monomer and the methyl methacrylate monomer prefer to add to a growing chain ending in the other monomer unit rather than their own. This behavior can lead to copolymers with a highly regular, alternating structure. While this study was conducted with citronellol, it provides a valuable indication of the likely copolymerization behavior of monomers derived from this compound.
Thermal Properties of Derived Polymers:
The incorporation of the citronellyl group has a significant impact on the thermal properties of the resulting polymers. The homopolymer of citronellyl methacrylate exhibits a glass transition temperature (Tg) of approximately 9.8°C. This relatively low Tg suggests that the polymer is in a rubbery state at room temperature.
In copolymers with monomers that produce polymers with higher Tg values, such as methyl methacrylate (Tg of PMMA is around 105°C), the Tg of the copolymer can be tuned between the values of the respective homopolymers by adjusting the comonomer ratio. This allows for the design of materials with specific thermal and mechanical properties, ranging from soft and flexible to hard and rigid.
The thermal stability of polymers derived from citronellyl methacrylate has also been investigated. Poly(citronellyl methacrylate) demonstrates an onset of thermal decomposition at around 195°C in an inert atmosphere. The decomposition products upon pyrolysis include the monomer itself (citronellyl methacrylate), as well as fragments like citronellol and citronellal, indicating a depolymerization mechanism.
Advanced Analytical Techniques in Citronellyl Chloroformate Research
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for the detailed structural investigation of citronellyl chloroformate, providing insights into its atomic composition and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive evidence of its structure by mapping the chemical environment of each hydrogen and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to the citronellyl moiety. Key expected resonances would include signals for the vinyl proton, the protons adjacent to the oxygen of the chloroformate group, and the various methyl and methylene (B1212753) groups throughout the carbon chain. The chemical shifts and coupling constants of these protons would be invaluable in confirming the connectivity of the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. A prominent downfield signal would be expected for the carbonyl carbon of the chloroformate group due to its electron-withdrawing nature. Other characteristic signals would correspond to the olefinic carbons and the aliphatic carbons of the citronellyl backbone.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: The following data is predicted based on the analysis of similar structures and has not been experimentally verified for this compound due to a lack of publicly available data.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~150-160 |
| CH₂-O | ~4.3-4.5 | ~70-75 |
| C=CH | ~5.0-5.2 | ~123-125 |
| C(CH₃)₂ | - | ~132-134 |
| CH₂ (allylic) | ~2.0-2.2 | ~25-30 |
| CH(CH₃) | ~1.6-1.8 | ~35-40 |
| CH₃ (vinyl) | ~1.6-1.7 | ~17-18 |
| CH₃ (vinyl) | ~1.6-1.7 | ~25-26 |
| CH₃ (aliphatic) | ~0.9-1.0 | ~19-20 |
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, FT-IR would be instrumental in confirming the presence of the key chloroformate and alkene functionalities.
The FT-IR spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching of the chloroformate group, typically in the region of 1770-1800 cm⁻¹. Additionally, the presence of the carbon-carbon double bond (C=C) in the citronellyl portion of the molecule would be indicated by a stretching vibration around 1640-1680 cm⁻¹. The C-O stretching of the ester group and the C-Cl stretching of the chloroformate would also produce distinct absorption bands.
Interactive Data Table: Predicted FT-IR Absorption Bands for this compound
Note: The following data is predicted based on the analysis of similar structures and has not been experimentally verified for this compound due to a lack of publicly available data.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Chloroformate) | 1770-1800 | Strong |
| C=C (Alkene) | 1640-1680 | Medium |
| C-O (Ester) | 1100-1300 | Strong |
| C-Cl (Chloroformate) | 600-800 | Medium |
| C-H (sp² and sp³) | 2850-3100 | Medium to Strong |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the analysis of its derivatives in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound would be separated from other components in a mixture based on its boiling point and interaction with the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which can be used for its definitive identification. The molecular ion peak would confirm the molecular weight of this compound, while the fragmentation pattern would provide structural information consistent with the citronellyl and chloroformate moieties. GC-MS is also a powerful tool for assessing the purity of a this compound sample.
Chloroformates are widely used as derivatizing agents to enhance the volatility and thermal stability of polar analytes for GC-MS analysis. This compound, with its chiral citronellyl group, holds potential as a chiral derivatizing agent for the separation and analysis of enantiomers in complex mixtures.
In metabolomics, this compound could be used to derivatize small polar metabolites such as amino acids, organic acids, and sugars. The resulting derivatives would be more amenable to GC separation and would exhibit characteristic mass spectra. Similarly, in the analysis of protein hydrolysates, derivatization of amino acids with this compound would facilitate their separation and quantification by GC-MS. The chiral nature of the derivatizing agent could also enable the separation of D- and L-amino acid enantiomers, which is of significant interest in various biological and pharmaceutical studies.
High-Resolution Mass Spectrometric Approaches for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This technique is particularly valuable in the analysis of novel or unknown compounds.
For this compound, HRMS would be used to determine its exact molecular weight with a high degree of precision. This information would allow for the unambiguous determination of its elemental formula, providing strong evidence for its identity. Furthermore, HRMS can be coupled with tandem mass spectrometry (MS/MS) to study the fragmentation pathways of the molecule in detail. By analyzing the exact masses of the fragment ions, it is possible to deduce the structural components of the parent molecule with a high level of confidence. This detailed fragmentation analysis is crucial for distinguishing between isomeric compounds and for elucidating the structure of reaction products or degradation products of this compound.
Emerging Research Trajectories and Theoretical Underpinnings
Computational Modeling of Reaction Dynamics and Energetics
While specific computational studies on citronellyl chloroformate are not abundant in publicly accessible literature, the reaction dynamics and energetics of this molecule can be inferred from computational studies on analogous alkyl and terpenyl chloroformates. Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for elucidating the intricate details of chemical reactions at a molecular level.
Transition State Analysis and Reaction Pathway Prediction
Computational modeling allows for the detailed analysis of transition states and the prediction of reaction pathways for reactions involving chloroformates. For a molecule like this compound, several key reactions are of interest, including nucleophilic substitution at the carbonyl carbon and potential intramolecular reactions involving the double bond of the citronellyl chain.
Theoretical calculations on simpler alkyl chloroformates have shown that their gas-phase thermal decomposition to the corresponding olefin, HCl, and CO2 can proceed through a six-membered cyclic transition state. It is proposed that this can occur via a concerted process or through the formation of an unstable intermediate, chloroformic acid, which then decomposes. DFT calculations have suggested that the stepwise mechanism is often favored.
In the context of solvolysis, which is a common reaction for chloroformates, computational studies coupled with experimental data from the Grunwald-Winstein equation help to distinguish between different mechanistic pathways, such as S_N1, S_N2, and addition-elimination mechanisms. For example, studies on the solvolysis of (1S)-(+)-menthyl chloroformate, a structurally related terpenyl chloroformate, indicated an associative S_.N_2 mechanism where bond-making is more significant than bond-breaking in the transition state. nih.gov This is supported by a relatively large solvent kinetic isotope effect. It is highly probable that this compound would exhibit similar behavior, favoring a bimolecular pathway in most common solvents, although the specific rates and sensitivities would be influenced by the less sterically hindered primary nature of the citronellol (B86348) alcohol.
Table 1: Predicted Dominant Reaction Pathways for this compound Based on Analogue Studies
| Reaction Type | Predicted Dominant Mechanism | Basis of Prediction |
| Gas-Phase Thermolysis | Stepwise via Chloroformic Acid | DFT studies on simple alkyl chloroformates mdpi.com |
| Solvolysis in Protic Solvents | Associative S.N_2 | Kinetic studies on menthyl chloroformate nih.gov |
| Reaction with Amines | Addition-Elimination | General reactivity of chloroformates researchgate.net |
| Reaction with Alcohols | Addition-Elimination | General reactivity of chloroformates researchgate.net |
Development of Novel Organocatalytic and Transition Metal-Catalyzed Processes
The development of new catalytic methods is a cornerstone of modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved sustainability. While specific examples detailing the use of this compound in these advanced catalytic systems are sparse, the general reactivity of chloroformates suggests their suitability as substrates in a variety of organocatalytic and transition metal-catalyzed reactions.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for a wide range of transformations. For the synthesis of carbamates from chloroformates, various organocatalysts could be envisioned to activate either the chloroformate or the nucleophile. For instance, Lewis basic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are known to accelerate acylation reactions involving chloroformates.
Transition metal catalysis offers a vast toolbox for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, for example, have been developed to couple arylboronic acids with chloroformates to produce esters. mdpi.comtudelft.nl It is conceivable that this compound could be employed in such reactions to synthesize novel citronellyl-containing esters. Similarly, palladium-catalyzed carbonylative coupling reactions, which can use chloroform (B151607) as a carbon monoxide source, could potentially be adapted for use with this compound. researchgate.netnih.gov Rhodium-catalyzed carbonylation reactions are another area where this compound or its derivatives could find application. researchgate.net
Table 2: Potential Catalytic Applications of this compound
| Catalytic System | Potential Reaction | Potential Product |
| Organocatalysis (e.g., DMAP) | Carbamate (B1207046) formation with hindered amines | Sterically hindered citronellyl carbamates |
| Palladium Catalysis | Cross-coupling with arylboronic acids | Aryl citronellyl carbonates |
| Palladium Catalysis | Carbonylative coupling | Citronellyl-containing ketones or esters |
| Rhodium Catalysis | Hydroformylation/Carbonylation | Functionalized citronellyl derivatives |
Mechanistic Elucidation of Side Reactions and Byproduct Formation
In any chemical process, understanding and controlling side reactions is crucial for optimizing yield and purity. For reactions involving this compound, several potential side reactions and byproducts can be anticipated based on the known chemistry of chloroformates.
One of the primary side reactions is hydrolysis. This compound, like other chloroformates, is sensitive to moisture and will hydrolyze to citronellol, hydrochloric acid, and carbon dioxide. The mechanism of this reaction likely proceeds through nucleophilic attack of water on the carbonyl carbon.
In the synthesis of carbamates or carbonates, the formation of symmetrical carbonates (e.g., di(citronellyl) carbonate) can occur as a byproduct. This can happen if the this compound reacts with the citronellol starting material or with the alcohol product of hydrolysis. Another potential byproduct is the corresponding pyrocarbonate, which can be formed from the reaction of the chloroformate with a carboxylate anion. Diethyl pyrocarbonate has been noted to form urethane (B1682113) in beverages, highlighting a potential area of concern for side reactions if ammonia (B1221849) or primary amines are present. researchgate.net
Furthermore, the citronellyl moiety itself can participate in side reactions. The double bond in the citronellyl chain is susceptible to electrophilic addition, and under certain conditions, intramolecular cyclization reactions could occur, leading to cyclic ethers or other rearranged products. The presence of acidic byproducts like HCl can catalyze such reactions.
Table 3: Common Side Reactions and Byproducts in this compound Chemistry
| Side Reaction | Common Conditions | Major Byproduct(s) |
| Hydrolysis | Presence of water | Citronellol, HCl, CO2 |
| Symmetrical Carbonate Formation | Excess chloroformate or presence of alcohol | Di(citronellyl) carbonate |
| Pyrocarbonate Formation | Presence of carboxylate anions | Citronellyl pyrocarbonate derivatives |
| Intramolecular Cyclization | Acidic conditions | Cyclic ethers (e.g., rose oxide derivatives) |
Bio-inspired Synthesis and Biocatalytic Transformations of Citronellol Derivatives
The principles of green chemistry have spurred significant interest in bio-inspired synthesis and biocatalysis. Nature's enzymatic machinery offers highly selective and efficient routes to complex molecules under mild conditions. While the direct enzymatic synthesis of this compound is unlikely due to the high reactivity of the chloroformate group, biocatalysis plays a crucial role in the synthesis of citronellol and its derivatives, which are the precursors to this compound.
Microbial transformations of citronellol using various fungi and bacteria have been extensively studied. longdom.orgaidic.it These biotransformations can lead to a variety of valuable products through oxidations, hydroxylations, and rearrangements. For example, fungi like Rhizopus oryzae can hydroxylate citronellol at the C-7 position. longdom.org Bacteria such as Pseudomonas species are capable of converting citronellol into rose oxide, a valuable fragrance compound. aidic.it
Lipases are a particularly versatile class of enzymes for the synthesis of citronellol derivatives. They have been widely used for the lipase-catalyzed synthesis of citronellyl esters through esterification and transesterification reactions. researchgate.netscielo.brresearchgate.netbibliotekanauki.pl These enzymatic methods offer high yields and selectivity under mild, often solvent-free, conditions. For instance, immobilized Candida antarctica lipase (B570770) (Novozym® 435) has been shown to be highly efficient in producing a range of citronellyl esters. scielo.br Lipases have also been employed in the kinetic resolution of racemic citronellol, allowing for the synthesis of enantiomerically pure citronellol derivatives. nih.gov
Looking forward, there is potential for the development of chemoenzymatic processes where a biocatalytic step is used to create a specific citronellol derivative, which is then chemically converted to the corresponding chloroformate for further synthetic transformations. Moreover, research into the enzymatic activity on molecules containing the carbamate or carbonate linkage derived from this compound could open new pathways for the synthesis and degradation of novel bioactive compounds. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
